molecular formula C11H11N5O B1491014 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098030-80-7

2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No.: B1491014
CAS No.: 2098030-80-7
M. Wt: 229.24 g/mol
InChI Key: QRTIZAZJLXEECB-UHFFFAOYSA-N
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Description

2-(6-(Furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted at the 6-position with a furan-3-yl group.

Properties

IUPAC Name

2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-10(13)6-15-2-3-16-11(15)5-9(14-16)8-1-4-17-7-8/h1-5,7H,6H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTIZAZJLXEECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NN3C=CN(C3=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a heterocyclic organic compound known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OC_{11}H_{12}N_{4}O, with a molecular weight of approximately 216.24 g/mol. Its structure features a fused imidazo[1,2-b]pyrazole ring and a furan moiety, which contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H12N4OC_{11}H_{12}N_{4}O
Molecular Weight216.24 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit a range of biological activities:

Anticancer Activity

Studies have shown that imidazo[1,2-b]pyrazole derivatives can inhibit cancer cell proliferation. For instance, analogs of this compound demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the furan ring enhances the compound's interaction with microbial targets. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities.

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have been shown to act as kinase inhibitors, which play crucial roles in cell signaling pathways associated with cancer.
  • Interaction with DNA : The ability to intercalate into DNA or bind to specific DNA sequences may contribute to its anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-b]pyrazole showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
  • Antimicrobial Testing : Research conducted at a pharmaceutical lab indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound (Target) Furan-3-yl C₁₁H₁₁N₅O ~229.24 (calculated) Predicted lower lipophilicity vs. thiophene analog due to oxygen heteroatom. Hypothesized use in drug discovery (e.g., kinase inhibitors or antimicrobials).
2-(6-(Thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide Thiophen-3-yl C₁₁H₁₁N₅S 245.31 Higher molecular weight due to sulfur; 95% purity (discontinued commercial form). Research intermediate; potential biological activity studies.
2-(6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile tert-Butyl C₁₁H₁₄N₄ 202.26 Predicted density: 1.13 g/cm³; pKa 4.43 (acidic proton at acetimidamide absent). Likely used in organic synthesis due to stability of tert-butyl group.
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 4-Chlorophenyl C₁₁H₉ClN₄ 232.67 Chlorine substituent enhances electron-withdrawing effects. Starting material for functionalized imidazo-pyrazoles.

Key Findings:

Heteroatom Influence :

  • The furan-3-yl group (oxygen) in the target compound likely reduces electron density compared to the thiophen-3-yl analog (sulfur), altering reactivity in cross-coupling reactions or target binding .
  • Thiophene’s sulfur may enhance π-stacking interactions in biological systems, whereas furan’s oxygen could improve solubility .

Lipophilicity and Bioavailability :

  • The tert-butyl analog’s higher lipophilicity (predicted density 1.13 g/cm³) suggests better membrane permeability than the polar furan/thiophene derivatives .

Synthetic Utility :

  • The 4-chlorophenyl-substituted derivative is a common intermediate for further functionalization, highlighting the versatility of the imidazo[1,2-b]pyrazole scaffold .

Commercial Availability: The thiophene analog was previously available at 95% purity but is now discontinued, underscoring challenges in sourcing specialized heterocycles .

Research Implications

  • Biological Activity : Substitutions at the 6-position significantly modulate bioactivity. For example, thiophene’s sulfur might enhance interactions with cysteine residues in enzymes, while furan’s oxygen could favor hydrogen bonding .
  • Structural Studies : Crystallographic data (e.g., via SHELX programs ) for these compounds are lacking but would clarify conformational preferences and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

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